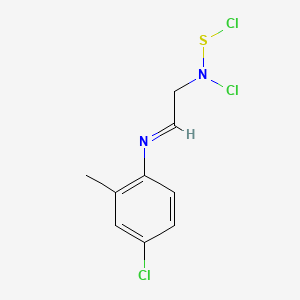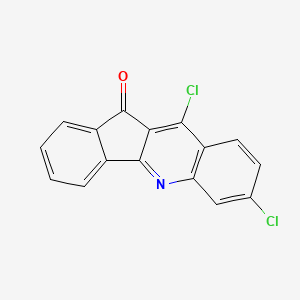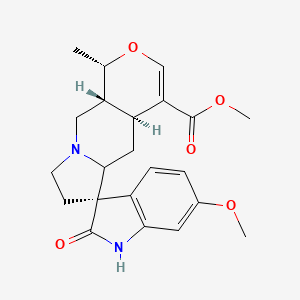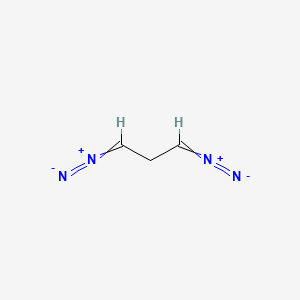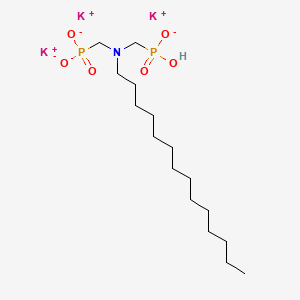
Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone: (EINECS 303-775-6) is an organic compound with the molecular formula C11H14O2 Wieland-Miescher ketone . This compound is notable for its role as an intermediate in the synthesis of various complex natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of 2-methylcyclohexane-1,3-dione with acetaldehyde in the presence of a base such as sodium ethoxide . The reaction proceeds through an aldol condensation followed by cyclization to form the desired quinone .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions:
Oxidation: 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can undergo oxidation reactions to form various quinone derivatives. Common oxidizing agents include and .
Reduction: This compound can be reduced to form the corresponding dihydroquinone using reducing agents such as or .
Substitution: It can participate in nucleophilic substitution reactions, where the quinone moiety is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher quinones, while reduction produces dihydroquinones .
科学的研究の応用
Chemistry: 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is widely used as a building block in organic synthesis. It serves as an intermediate in the synthesis of complex natural products, including steroids and terpenoids .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules.
Industry: Industrially, it is used in the production of fine chemicals and as a starting material for the synthesis of various polymers and resins .
作用機序
The mechanism by which 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone exerts its effects involves its ability to undergo redox reactions. The quinone moiety can accept and donate electrons, making it a versatile intermediate in various chemical reactions. It can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .
類似化合物との比較
- 5-Methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone
- 8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione
- 9-Methyl-5(10)-octaline-1,6-dione
Uniqueness: What sets 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone apart from similar compounds is its specific structure, which allows for unique reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
94230-65-6 |
|---|---|
分子式 |
C16H34K3NO6P2 |
分子量 |
515.69 g/mol |
IUPAC名 |
tripotassium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C16H37NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;/q;3*+1/p-3 |
InChIキー |
BPEPYZVMVDXVEE-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)

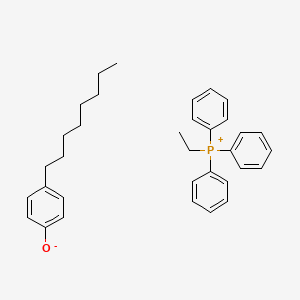
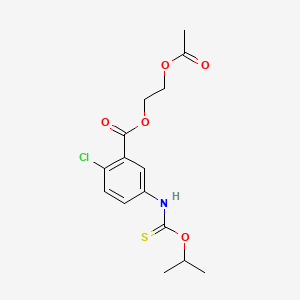

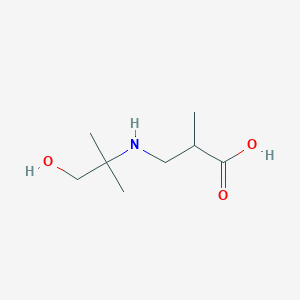
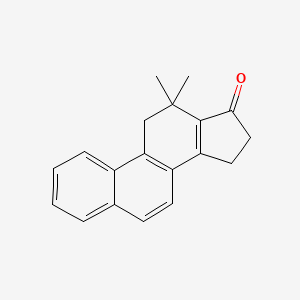
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
